Cas no 76472-87-2 (Kuwanon H)

Kuwanon H structure
Kuwanon H structure
Product Name:Kuwanon H
CAS-nummer:76472-87-2
MF:C45H44O11
MW:760.8243
CID:982690
PubChem ID:5281668
Update Time:2024-10-27

Kuwanon H Chemische en fysische eigenschappen

Naam en identificatie

    • kuwanon H
    • Albanin G
    • kuwanone H
    • Alvanin G
    • NSC 356889
    • 8-[(5R,6S)-6-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-
    • SCHEMBL13233442
    • FT-0775832
    • moracenin a
    • 76472-87-2
    • AKOS037515236
    • 4H-1-Benzopyran-4-one, 8-(6-(2,4-dihydroxy-3-(3-methyl-2-butenyl )benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1S-(1alpha,5alpha,6beta))-
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-1-cyclohex-2-enyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • KuwanonH
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • MS-31352
    • DTXSID301318627
    • HY-N2600
    • CHEBI:6147
    • 2-(2,4-BIS(OXIDANYL)PHENYL)-8-((1S,5S,6R)-5-(2,4-BIS(OXIDANYL)PHENYL)-3-METHYL-6-(3-(3-METHYLBUT-2-ENYL)-2,4-BIS(OXIDANYL)PHENYL)CARBONYL-CYCLOHEX-2-EN-1-YL)-3-(3-METHYLBUT-2-ENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
    • 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, [1S-(1alpha,5alpha,6beta)]-
    • 8-((1R,2S,3S)-2-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl)-2',4'-dihydroxy-5-methyl-1,2,3,6-tetrahydro-[1,1'-biphenyl]-3-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 8-[(1S,5R,6S)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • SCHEMBL150578
    • CHEMBL506234
    • 4H-1-Benzopyran-4-one, 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
    • 8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • 822Q5M4B5D
    • CS-0023002
    • 8-{(1R,2S,3S)-2-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-2',4'-dihydroxy-5-methyl[1,2,3,6-tetrahydro[1,1'-biphenyl]]-3-yl}-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
    • kumanon H
    • NSC-356889
    • GTPL622
    • DA-74840
    • Kuwanon H
    • Inchi: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32?,38-/m0/s1
    • InChI-sleutel: DKBPTKFKCCNXNH-WKKWFPBQSA-N
    • LACHT: O=C(C1C([H])=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=1O[H])O[H])[C@]1([H])C([H])(C2=C(C([H])=C(C3C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C4C([H])=C([H])C(=C([H])C=4O[H])O[H])OC2=3)=O)O[H])O[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 760.28800
  • Monoisotopische massa: 760.28836222 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1560
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 205
  • Moleculair gewicht: 760.8
  • XLogP3: 9.2

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (3.5E-6 g/L) (25 ºC),
  • PSA: 209.12000
  • LogboekP: 8.83870

Kuwanon H Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-0023002-1mg
Kuwanon H
76472-87-2 98.60%
1mg
$190.0 2022-04-26
MedChemExpress
HY-N2600-1mg
Kuwanon H
76472-87-2 98.60%
1mg
¥700 2025-04-16
TRC
K660485-1mg
Kuwanon H
76472-87-2
1mg
70.00 2021-08-04
TRC
K660485-2.5mg
Kuwanon H
76472-87-2
2.5mg
120.00 2021-08-04
TRC
K660485-5mg
Kuwanon H
76472-87-2
5mg
215.00 2021-08-04
TRC
K660485-10mg
Kuwanon H
76472-87-2
10mg
415.00 2021-08-04
Chengdu Biopurify Phytochemicals Ltd
BP3603-5mg
Kuwanon H
76472-87-2 98%
5mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3603-10mg
Kuwanon H
76472-87-2 98%
10mg
$296 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K80440-10mg
Kuwanon H
76472-87-2
10mg
¥1998.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1849-1 mg
Kuwanon H
76472-87-2
1mg
¥1440.00 2022-04-26
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD